2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications. This compound, in particular, has shown potential in various scientific research areas due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid typically involves the reaction of benzotriazole with suitable sulfonic acid derivatives under specific conditions. One common method involves the use of 1H-benzotriazole as a starting material, which undergoes a series of reactions to introduce the sulfonic acid group and the ethenyl linkage . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the ethenyl linkage or other functional groups in the molecule.
Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives with different oxidation states, while substitution reactions can produce a wide range of benzotriazole-based compounds .
Scientific Research Applications
2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 3-(2H-benzotriazol-2-yl)-4-hydroxy-5-(1-methylpropyl)-, sodium salt: This compound shares a similar benzotriazole moiety but has different substituents, leading to distinct properties and applications.
N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides: These derivatives have been studied for their cytotoxicity and antiviral activity.
Uniqueness
2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid is unique due to its specific chemical structure, which combines the benzotriazole moiety with a sulfonic acid group and an ethenyl linkage. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-21(19,20)14-8-4-1-5-11(14)9-10-17-15-12-6-2-3-7-13(12)16-17/h1-10H,(H,18,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFLKKIXZUXHLA-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CN2N=C3C=CC=CC3=N2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/N2N=C3C=CC=CC3=N2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.